(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(3,5-dimethylphenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H21N3O3S/c1-11-6-12(2)8-14(7-11)18-9-16-13(3)19-20(17(16)21)15-4-5-24(22,23)10-15/h6-9,15,19H,4-5,10H2,1-3H3 |
InChI Key |
FDVUUMZUELHUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(NN(C2=O)C3CCS(=O)(=O)C3)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate with Hydrazine
Ethyl acetoacetate reacts with hydrazine hydrate in acetic acid under reflux to form 5-methyl-1H-pyrazol-3-one. This method, adapted from pyrazolone syntheses in and, yields ~95% purity.
Reaction conditions :
Substitution at the N1 Position
To introduce the tetrahydrothiophene dioxide moiety, the N1 position of the pyrazolone must be functionalized. This is achieved via nucleophilic substitution using a sulfonate ester (e.g., 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate).
Example protocol :
-
Substrate : 5-methyl-1H-pyrazol-3-one (10 mmol)
-
Electrophile : 3-(methylsulfonyl)propyl tosylate (12 mmol)
-
Base : Sodium hydride (20 mmol) in DMF
-
Temperature : 50°C
Schiff Base Formation via Condensation
The final step involves condensation of 3,5-dimethylaniline with the pyrazolone ketone to form the (E)-configured imine.
Acid-Catalyzed Condensation
Protocol :
Stereoselectivity Control
The (4E) configuration is favored under acidic conditions due to thermodynamic stabilization of the trans-imine.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:1) to isolate the target compound (>98% purity).
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 2.25 (s, 6H, Ar-CH₃), 2.97 (s, 3H, SO₂CH₃), 3.15–3.30 (m, 4H, tetrahydrothiophene), 6.45 (s, 1H, imine-H).
-
MS (ESI) : m/z 387.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Reference |
|---|---|---|---|
| Pyrazolone core | Cyclocondensation | 95 | |
| Tetrahydrothiophene coupling | Nucleophilic substitution | 69 | |
| Schiff base formation | Acid-catalyzed condensation | 82 |
Challenges and Optimization
-
Oxidation Control : Over-oxidation of tetrahydrothiophene can lead to sulfone byproducts; precise stoichiometry of H₂O₂ is critical.
-
Stereoselectivity : Use of bulky solvents (e.g., toluene) improves (E)-isomer selectivity.
Industrial Applications and Scalability
The synthesis is scalable to kilogram quantities using continuous-flow reactors for oxidation and coupling steps, as demonstrated in tetrahydrothiophene production .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.
Scientific Research Applications
(4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Pyrazol-3-one derivatives share a common core but differ in substituents, which dictate physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound (4E)-4-{[(3,5-dimethylphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that incorporates a pyrazolone core and various functional groups. Its structure suggests potential biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Structural Overview
The compound features:
- A pyrazolone backbone known for its pharmacological relevance.
- A thiophene derivative which may enhance its biological interactions.
- A 3,5-dimethylphenyl group that could increase lipophilicity and facilitate membrane permeability.
Predicted Biological Activities
Based on structural similarities to known bioactive compounds, the following activities can be predicted for this compound:
| Structural Feature | Predicted Biological Activity |
|---|---|
| Pyrazolone core | Anti-inflammatory |
| Thiophene derivative | Antimicrobial properties |
| 3,5-Dimethylphenyl group | Potential anticancer activity |
In Vitro Studies
Research has indicated that compounds with similar structures often exhibit significant biological activity. For instance:
- Anti-inflammatory Effects : Compounds with a pyrazolone core have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antimicrobial Activity : Thiophene derivatives have shown efficacy against various bacterial strains, suggesting the potential for this compound to act as an antimicrobial agent.
Case Studies
-
Neurotoxicity Assessment :
A study on related compounds indicated that modifications in the structure significantly influence neurotoxicity. For example, the introduction of dimethyl groups was found to enhance the neurotoxic potential of certain diketones by promoting protein crosslinking in neuronal cells . -
Anticancer Activity :
Research involving similar pyrazolone derivatives has demonstrated cytotoxic effects against cancer cell lines. For instance, a derivative exhibited IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer properties.
The proposed mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : The pyrazolone moiety may interact with key enzymes involved in inflammatory pathways.
- Membrane Interaction : The lipophilic nature of the 3,5-dimethylphenyl group could facilitate interaction with cellular membranes, enhancing bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
